molecular formula C21H13Cl3N2O2 B4971047 2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B4971047
M. Wt: 431.7 g/mol
InChI Key: MAUBRTYUQRDORT-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, particularly in the area of scientific research.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of the activity of certain enzymes, particularly the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in the repair of damaged DNA, and the inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the use of 2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in scientific research. One potential direction is its use in combination with other drugs to enhance its efficacy in the treatment of cancer. Another direction is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential applications of this compound in other areas of research, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies, particularly in the area of cancer research. Its ability to selectively target cancer cells while leaving normal cells unharmed makes it a potentially valuable tool for the development of new cancer treatments. However, further research is needed to fully understand the mechanism of action and potential applications of this compound in other areas of research.

Synthesis Methods

The synthesis of 2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the reaction of 2,4-dichlorobenzoic acid with 2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization.

Scientific Research Applications

2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been used in various scientific research studies, particularly in the area of cancer research. It has been found to inhibit the growth of certain cancer cells, including breast cancer, prostate cancer, and lung cancer cells. This compound has also been used in the development of new drugs for the treatment of cancer.

properties

IUPAC Name

2,4-dichloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O2/c1-11-2-7-19-18(8-11)26-21(28-19)12-3-6-15(23)17(9-12)25-20(27)14-5-4-13(22)10-16(14)24/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUBRTYUQRDORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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